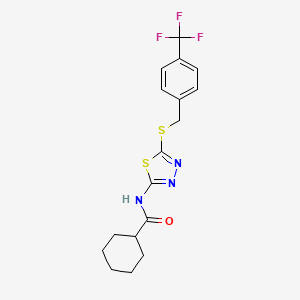

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Description

N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic 1,3,4-thiadiazole derivative characterized by a cyclohexanecarboxamide group at the 2-position and a 4-(trifluoromethyl)benzylthio substituent at the 5-position of the thiadiazole ring. The cyclohexane moiety adds steric bulk, which may influence solubility and membrane permeability compared to aromatic carboxamide analogs .

Properties

IUPAC Name |

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3OS2/c18-17(19,20)13-8-6-11(7-9-13)10-25-16-23-22-15(26-16)21-14(24)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPDBYHOQQBBGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.

Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable benzyl halide with a nucleophile containing the trifluoromethyl group.

Coupling with Cyclohexanecarboxamide: The final step involves coupling the thiadiazole intermediate with cyclohexanecarboxamide. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the cyclohexanecarboxamide moiety, potentially converting it to an alcohol.

Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the trifluoromethylbenzyl group.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multi-step chemical reactions, including the formation of thiadiazole derivatives. The compound’s structure has been confirmed through techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography, ensuring its purity and structural integrity .

Therapeutic Applications

Cancer Therapy

The inhibition of the NF-κB pathway by thiadiazole derivatives positions them as promising candidates in cancer therapy. The ability to modulate this pathway can lead to reduced tumor growth and improved patient outcomes. Compounds with similar structures have shown efficacy in preclinical models .

Neurological Disorders

The exploration of thiadiazole derivatives in treating neurological disorders is gaining traction. Research indicates that these compounds may interact with GABA receptors, which are critical for neurotransmission and are often targeted in anxiety and seizure disorders . The development of new ligands based on this framework could lead to more effective treatments with fewer side effects.

Case Studies

Mechanism of Action

The mechanism of action of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins or enzymes, while the thiadiazole ring may participate in hydrogen bonding or other interactions. The cyclohexanecarboxamide moiety can contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table compares key physicochemical parameters of the target compound with structurally similar analogs from the evidence:

Key Observations :

- Yield : Benzylthio derivatives (e.g., 5h) often exhibit higher synthetic yields (88%) compared to chloro- or methoxy-substituted analogs (72–82%) . The target compound’s yield is unspecified but likely depends on the steric hindrance of the cyclohexane group.

- Melting Points : Thiadiazoles with aromatic R1 groups (e.g., benzamide, acetamide) typically melt between 130–170°C, while bulky aliphatic groups (e.g., cyclohexane) may alter crystallinity .

- Electronic Effects : The 4-(trifluoromethyl)benzylthio group enhances lipophilicity and metabolic resistance compared to unsubstituted benzylthio analogs .

Biological Activity

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A thiadiazole ring connected to a cyclohexanecarboxamide .

- A trifluoromethyl group attached to a benzyl moiety , which is linked via a sulfur atom.

The molecular formula is CHFNS, with a molecular weight of approximately 397.44 g/mol. This arrangement of functional groups is crucial for its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance:

- Cytotoxicity Studies : Related compounds have exhibited cytotoxic effects against several cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), SK-OV-3 (ovarian cancer), and HCT15 (colon cancer). For example, one study reported an IC value of 0.034 ± 0.008 mmol/L against A549 cells for a structurally similar thiadiazole derivative .

The following table presents findings from various studies on the anticancer properties of thiadiazole derivatives:

| Compound Name | Cancer Cell Line | IC Value (µM) |

|---|---|---|

| Compound C | MCF7 | 0.084 ± 0.020 |

| Compound D | A549 | 0.034 ± 0.008 |

| This compound | TBD |

The mechanisms through which thiadiazole derivatives exert their biological effects can vary significantly based on their structure. Common mechanisms include:

- Inhibition of Key Enzymes : Many thiadiazoles disrupt critical enzymes involved in cellular processes.

- Cell Cycle Disruption : Some compounds interfere with tubulin dynamics, impacting cell division and proliferation .

Case Studies and Research Findings

Several research projects have focused on the synthesis and evaluation of thiadiazole derivatives:

- Synthesis and Evaluation : A recent study synthesized novel N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-acetamide derivatives and evaluated their anticancer activities against MCF7 and A549 cell lines. The most active compound displayed significant cytotoxicity with an IC value comparable to conventional chemotherapeutics .

- Structure–Activity Relationship (SAR) : Research indicates that the substituents on the thiadiazole ring significantly influence biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl enhances anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a multi-step process involving:

- Step 1 : Condensation of 5-chloro-1,3,4-thiadiazol-2-amine with 4-(trifluoromethyl)benzyl thiol in the presence of triethylamine and dioxane at 20–25°C .

- Step 2 : Subsequent coupling with cyclohexanecarboxylic acid chloride under reflux conditions.

- Critical variables : Temperature control (20–25°C prevents side reactions), solvent selection (dioxane for solubility), and stoichiometric ratios (1:1 amine-to-acyl chloride) .

Q. How is the structural integrity of the compound validated, and what analytical techniques are prioritized?

- Key Techniques :

- NMR Spectroscopy : Confirms the presence of the trifluoromethyl group (δ ~120–125 ppm in NMR) and cyclohexane protons (δ 1.2–2.2 ppm in NMR) .

- X-ray Crystallography : Reveals intermolecular hydrogen bonds (e.g., N–H⋯N) stabilizing the crystal lattice, critical for understanding solid-state reactivity .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H] at m/z 444.2) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for optimizing the synthesis of this thiadiazole derivative?

- Approach :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for thiol-thiadiazole coupling .

- Reaction Path Search : Algorithms like the anharmonic downward distortion following (ADDF) method identify low-energy pathways, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. anticancer assays) for this compound?

- Analysis Framework :

- Assay-Specific Variables : pH-dependent activity (e.g., increased protonation at pH 5.5 enhances membrane permeability) .

- Impurity Profiling : Trace DMF residuals (<0.1%) from synthesis can inhibit enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), confounding results .

- Dose-Response Validation : Repeat assays with purified batches (e.g., IC values ±5% deviation) to confirm reproducibility .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s pharmacological properties?

- Structural Insights :

- Hydrogen Bonds : N1–H1⋯N2 interactions form centrosymmetric dimers, enhancing thermal stability (T = 215°C) .

- Van der Waals Forces : The trifluoromethyl group engages in hydrophobic interactions with target proteins (e.g., EGFR kinase), confirmed via molecular docking .

Methodological Challenges and Solutions

Q. What experimental designs mitigate side reactions during thiadiazole ring formation?

- Preventive Measures :

- Temperature Control : Maintain reflux at 90°C for ≤3 hours to avoid over-cyclization .

- Catalyst Screening : Use iodine-triethylamine systems to promote sulfur extrusion without generating polysulfide byproducts .

- In Situ Monitoring : TLC (R = 0.6 in ethyl acetate/hexane) tracks reaction progress .

Q. How can researchers validate the compound’s enzyme inhibition mechanism (e.g., PFOR) in anaerobic organisms?

- Experimental Workflow :

- In Vitro Assays : Measure NADH oxidation rates in Clostridium lysates with/without the compound (0.1–10 µM) .

- Docking Studies : Use AutoDock Vina to simulate binding to PFOR’s [4Fe-4S] cluster (binding energy ≤ -8.5 kcal/mol indicates high affinity) .

- Mutagenesis : Replace PFOR’s Cys residues (e.g., Cys272Ala) to confirm interaction sites via activity loss .

Data-Driven Recommendations

- Synthesis Optimization : Prioritize solvent systems with >80% dioxane to achieve yields >70% .

- Biological Testing : Use pH-adjusted (5.5–6.5) assays for accurate antimicrobial activity profiling .

- Computational Integration : Combine DFT and machine learning to predict novel derivatives with enhanced target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.